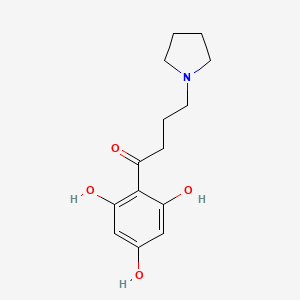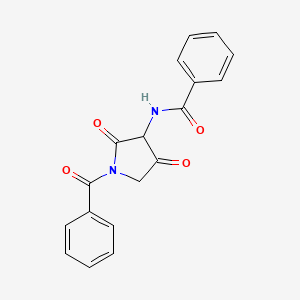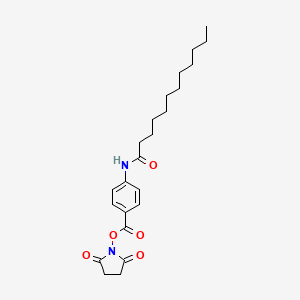![molecular formula C10H9NO4 B12886554 2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions . One common method involves the reaction between 2-aminophenol and an aldehyde in a solvent such as methyl cyanide or dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is often carried out under argon atmosphere with blue LED radiation for 24 hours, yielding derivatives with 58-92% efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used to enhance the efficiency and selectivity of the reactions .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines typically yields oxazoles, while reduction reactions can produce alcohols or amines .
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In medicinal chemistry, benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . They are also used as starting materials for drug discovery and development. In the field of industrial chemistry, these compounds are used in the synthesis of polymers, dyes, and other functional materials .
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in cyclization reactions, leading to the formation of heterocyclic structures. The electron density from the aryl amine is often delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
Oxazoline: A five-membered heterocyclic compound with one nitrogen and one oxygen atom in its structure.
Thiazole: A five-membered heterocyclic compound with one nitrogen and one sulfur atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole is unique due to its specific substitution pattern and the presence of both carboxy and hydroxy groups on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal and industrial chemistry .
特性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC名 |
2-hydroxy-2-(7-methyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-3-2-4-6-8(5)15-9(11-6)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14) |
InChIキー |
VFQIFFZQJOIXNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


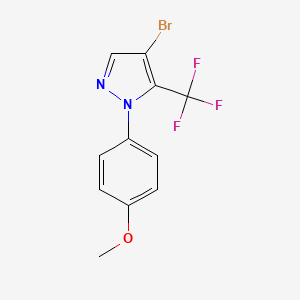

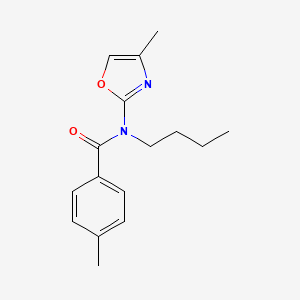
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
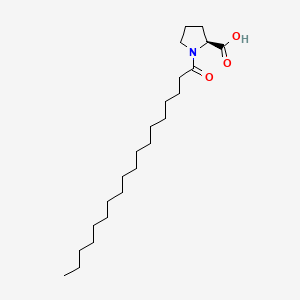

![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
